molecular formula C8H8Cl2N2O3 B15058643 Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B15058643
M. Wt: 251.06 g/mol
InChI Key: GSEDYOWVVXQHBH-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrimidine derivatives are widely studied due to their significant biological activities, such as antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methoxypyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

  • Mthis compound
  • 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific ethyl ester group, which can influence its reactivity and applications .

Biological Activity

Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and an ethyl ester at position 4. Its unique structure contributes to its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, which can be tailored to achieve desired yields and purities. The starting materials often include chlorinated pyrimidines and methoxy-containing reagents. The synthesis pathways can vary significantly based on the specific substituents introduced during the reaction process.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Research indicates that some derivatives of this compound exhibit effectiveness against pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrimidine derivatives, including this compound. In vitro assays have shown that certain analogues can inhibit the growth of cancer cell lines, such as A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance anticancer efficacy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundA549TBD
Other AnaloguesA549Varies

Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives exhibited significant inhibitory effects on COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to standard anti-inflammatory drugs .

Table 2: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Other DerivativesVariesVaries

Case Studies

  • Antimicrobial Efficacy : A study reported the effectiveness of this compound against specific bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Anticancer Research : In vitro studies conducted on various cancer cell lines demonstrated that certain modifications to the pyrimidine structure led to enhanced cytotoxicity. The findings suggest that further exploration of this compound could lead to the development of new anticancer therapies.
  • Inflammation Models : Experimental models using carrageenan-induced paw edema showed that derivatives of this compound exhibited anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Properties

Molecular Formula

C8H8Cl2N2O3

Molecular Weight

251.06 g/mol

IUPAC Name

ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C8H8Cl2N2O3/c1-3-15-7(13)4-5(14-2)6(9)12-8(10)11-4/h3H2,1-2H3

InChI Key

GSEDYOWVVXQHBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC

Origin of Product

United States

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